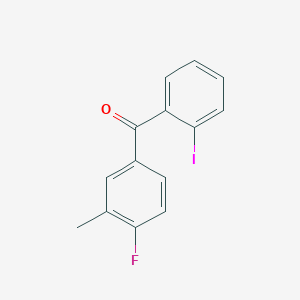

4'-Fluoro-2-iodo-3'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-10(6-7-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBJRJWMXQWARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 2 Iodo 3 Methylbenzophenone

Photochemical Behavior and Excited State Chemistry

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area, characterized by the reactivity of the carbonyl group in its excited state. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁). hilarispublisher.comijpda.org The chemistry of substituted benzophenones is largely the chemistry of this triplet diradical state.

The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol, to yield benzopinacol (B1666686). libretexts.org This process is initiated by the excited triplet state of the benzophenone abstracting a hydrogen atom from the solvent. libretexts.orggordon.edu This generates two radical intermediates: a benzhydrol (or ketyl) radical and a radical derived from the solvent. gordon.edu The reaction proceeds via the following steps:

Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon (hν) and transitions to its excited triplet state. ijpda.org

Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from a suitable donor (R₂CHOH), forming a ketyl radical. libretexts.org This step is energetically favorable due to the stability of the resulting ketyl radical, where the unpaired electron is delocalized. libretexts.org

Dimerization: Two ketyl radicals then dimerize to form the stable final product, benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). ijpda.orglibretexts.org

In the case of 4'-Fluoro-2-iodo-3'-methylbenzophenone, this reaction would proceed analogously, leading to the formation of a substituted benzopinacol. The primary by-product from the solvent, for example when using isopropyl alcohol, is acetone. ijpda.orggordon.edu

The substituents on the aromatic rings of this compound significantly modulate its photoreactivity compared to the parent benzophenone molecule. The position and electronic nature of these groups can alter the dynamics of the excited states. nih.govrsc.org

Halogen Substituents (Iodo and Fluoro): Halogens, particularly heavier ones like iodine, are known to enhance the rate of intersystem crossing (ISC) from the singlet to the triplet state via the "heavy-atom effect." This effect increases spin-orbit coupling, facilitating the formally forbidden transition. Therefore, the presence of the iodine atom at the 2-position is expected to lead to a very efficient population of the reactive triplet state. Control experiments on various halogen-substituted benzophenones have shown that substituent positions influence the efficiency of photochemical reactions. researchgate.netresearchgate.net

Alkyl Substituent (Methyl): The methyl group at the 3'-position is an electron-donating group. Such groups can influence the energy levels of the excited states and the stability of radical intermediates. Studies on donor-acceptor dyads based on benzophenone have demonstrated that the position of substitution (ortho, meta, or para) plays a decisive role in determining the excited-state evolution channels, including intramolecular charge transfer (ICT) processes. nih.govaip.orgresearchgate.net The introduction of electron-donating and electron-withdrawing groups on the meta positions of benzophenone can influence "meta-effect" photochemical reactions by stabilizing crucial reactive biradical intermediates. researchgate.net

The combination of these substituents—an ortho-iodo group, a meta'-methyl group, and a para'-fluoro group—creates a complex electronic landscape that dictates the precise decay pathways and reactivity of the excited state. rsc.org

| Substituent | Position | General Electronic Effect | Anticipated Impact on Photoreactivity |

|---|---|---|---|

| Iodo | 2 (ortho) | Electron-withdrawing (inductive), Weakly deactivating | Enhances intersystem crossing (heavy-atom effect), potentially increasing triplet state yield. researchgate.net |

| Fluoro | 4' (para) | Electron-withdrawing (inductive), Weakly deactivating | Influences excited-state energy levels and charge distribution. researchgate.net |

| Methyl | 3' (meta) | Electron-donating (hyperconjugation), Weakly activating | Can stabilize radical intermediates and affect excited-state decay pathways. researchgate.net |

The quantum yield (Φ) of a photochemical reaction represents its efficiency, defined as the number of molecules undergoing a specific transformation for each photon absorbed. libretexts.org For the photoreduction of unsubstituted benzophenone to benzopinacol in isopropyl alcohol, the quantum yield can be near unity, indicating a highly efficient process where nearly every absorbed photon leads to a reaction. libretexts.org

For this compound, the exact quantum yield would need to be determined experimentally. However, it is influenced by the factors discussed above:

The heavy-atom effect of iodine would likely increase the efficiency of triplet state formation, which could lead to a high quantum yield for photoreduction.

However, the substituents also open up other potential excited-state decay pathways or side reactions that could compete with hydrogen abstraction, potentially lowering the quantum yield for benzopinacol formation compared to the parent compound. Studies on substituted benzophenones have shown that the lifetime and reaction pathways of the excited states are highly dependent on the substitution pattern. researchgate.net

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are subject to aromatic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

The compound possesses two halogenated sites susceptible to nucleophilic aromatic substitution (SNAr), a pathway distinct from SN1 and SN2 mechanisms and common for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reactivity at the Fluoro-Substituted Position: The fluorine atom is at the 4'-position, which is para to the electron-withdrawing carbonyl group. This ortho/para positioning is crucial for SNAr, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the carbonyl oxygen, providing significant stabilization. libretexts.org Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. acgpubs.org

Reactivity at the Iodo-Substituted Position: The iodine atom is at the 2-position, ortho to the carbonyl group. This position is also activated towards nucleophilic attack for the same reason—resonance stabilization of the intermediate by the carbonyl. libretexts.org While iodide is generally a better leaving group than fluoride (B91410) in many substitution reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack. The extreme polarization of the C-F bond often makes fluoro-substituted, activated positions more reactive in SNAr than their iodo-substituted counterparts. acgpubs.orgossila.com However, the C-I bond is weaker and iodide is an excellent leaving group, making this position also a viable site for substitution.

| Feature | C-F Bond (at 4'-position) | C-I Bond (at 2-position) |

|---|---|---|

| Activation | Activated (para to C=O) libretexts.org | Activated (ortho to C=O) libretexts.org |

| Electrophilicity of Carbon | Very high due to F electronegativity acgpubs.org | Moderate |

| Leaving Group Ability (SNAr) | Good; C-F bond cleavage is not rate-determining acgpubs.org | Excellent; C-I bond is weak |

| Overall Reactivity in SNAr | Generally high for activated fluoroarenes researchgate.net | Potentially reactive, but often less so than the corresponding fluoroarene |

Regioselectivity refers to the preference for reaction at one position over other possible positions. masterorganicchemistry.com

In Nucleophilic Aromatic Substitution (SNAr) , the regioselectivity is strongly governed by the location of electron-withdrawing groups. As both the 2- and 4'-positions are activated by the carbonyl, a competition is possible. The outcome would depend on the specific nucleophile and reaction conditions, but the higher electrophilicity of the carbon attached to fluorine often directs the substitution to the fluoro-substituted ring. acgpubs.org

In Electrophilic Aromatic Substitution (EAS) , the outcome is determined by the combined directing effects of all substituents. The benzoyl group is a strong deactivating group and a meta-director. youtube.comyoutube.com The halogens are deactivating but ortho, para-directing. The methyl group is a weak activating group and an ortho, para-director.

Ring 1 (Iodobenzoyl ring): This ring is strongly deactivated by both the meta-directing carbonyl and the ortho, para-directing iodine. Electrophilic attack on this ring is highly disfavored.

Ring 2 (Fluoromethylphenyl ring): This ring is influenced by the meta-directing carbonyl, the ortho, para-directing methyl group, and the ortho, para-directing fluorine. The methyl group activates the 2'- and 6'- positions. The fluorine directs to the 2'-position. The powerful meta-directing effect of the benzoyl group would direct an incoming electrophile to the 3'- or 5'- positions relative to the carbonyl attachment point (which are the 5'- and 3'- positions on the ring). Given these competing influences, predicting the exact regioselectivity is complex, but substitution is overwhelmingly more likely to occur on this second ring than on the heavily deactivated iodinated ring.

Stereoselectivity is generally not a factor in substitution reactions on achiral aromatic rings, as the ring is planar and the introduction of a new substituent does not typically create a new stereocenter, unless the substituent itself is chiral.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodo substituent on one of the aromatic rings of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, readily undergoing oxidative addition to low-valent metal centers, which is the key initiation step in many catalytic cycles. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzoyl ring.

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl halides. The iodo moiety of this compound provides a reactive site for several cornerstone palladium-catalyzed transformations, enabling the synthesis of a wide array of derivatives. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. nih.govwildlife-biodiversity.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the iodine atom with an aryl or vinyl group, leading to the formation of complex poly-aromatic structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This transformation would allow for the introduction of various vinyl groups at the 2-position of the benzophenone core.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. This method is highly effective for synthesizing aryl-alkyne derivatives from this compound.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. mit.edu This allows for the synthesis of various N-aryl amine derivatives. Mechanistic studies show that for many catalyst systems, reductive elimination is not the problematic step in the catalytic cycle. mit.edu

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with aryl iodides.

| Reaction Name | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (CuI co-catalyst) | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

While palladium is dominant, other transition metals like nickel and copper can also effectively catalyze cross-coupling reactions involving aryl iodides. These alternatives are often advantageous due to the lower cost and unique reactivity profiles of the metals. ucla.edu

Nickel-Catalyzed Reactions: Nickel catalysts have gained prominence as a cost-effective alternative to palladium. squarespace.com They can facilitate many of the same transformations, such as Suzuki-Miyaura type couplings. A key difference in the mechanism of nickel catalysis compared to palladium is the greater accessibility of Ni(I) and Ni(III) oxidation states, which can open up radical-based pathways alongside the more traditional two-electron redox cycles (Ni(0)/Ni(II)). squarespace.com This distinct reactivity can be beneficial for coupling with challenging substrates. For instance, nickel catalysis has been used for the C-H arylation of 2-hydroxybenzaldehydes with aryl iodides to produce 2-hydroxybenzophenones. rsc.org

Copper-Catalyzed Ullmann Reaction: The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with nucleophiles such as alcohols, amines, or thiols. organic-chemistry.orgrsc.org The traditional Ullmann reaction for forming biaryls requires harsh conditions (high temperatures) and stoichiometric copper. organic-chemistry.org However, modern advancements using ligands and additives have enabled catalytic versions that proceed under milder conditions. mdpi.com For this compound, an Ullmann-type reaction could be employed to form C-O, C-N, or C-S bonds at the iodo-substituted position. The mechanism is thought to involve Cu(I) and Cu(III) intermediates. rsc.org

Mechanistic insights from both experimental and computational studies have been crucial in understanding and optimizing these transformations. nih.gov For example, computational studies help elucidate the structures of intermediates and transition states, explaining the observed selectivity and reactivity in complex catalytic systems. wildlife-biodiversity.com

Carbonyl Group Reactivity and Derivatives

The benzophenone core of this compound contains a ketone carbonyl group, which is a site for numerous chemical transformations. Its reactivity is influenced by the steric hindrance from the ortho-iodo substituent and the electronic effects of all substituents on the aromatic rings. This functionality allows for the synthesis of a diverse range of derivatives through reactions such as reduction, olefination, condensation, and nucleophilic additions.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative). This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts (e.g., Ru, Pd) is also an effective method for converting benzophenones to benzhydrols. wikipedia.orgcmu.edu

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.com Reaction of this compound with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted 1,1-diarylalkene. organicreactions.orgthermofisher.com This reaction is known for its high functional group tolerance. wikipedia.orglibretexts.org

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the ketone reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction yields an α,β-unsaturated product after dehydration. organic-chemistry.org This allows for the synthesis of derivatives with extended conjugation.

Grignard Reaction: The addition of an organometallic nucleophile, such as a Grignard reagent (R-MgBr), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. mnstate.eduumkc.edu This reaction is a fundamental C-C bond-forming process that allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups to the carbon atom of the original carbonyl group. masterorganicchemistry.comyoutube.com

The following table summarizes these transformations and the resulting classes of derivatives.

| Reaction Type | Reagent(s) | Resulting Functional Group | Derivative Class |

|---|---|---|---|

| Reduction | NaBH₄ or Catalytic Hydrogenation | Secondary Alcohol (-CH(OH)-) | (2-Iodophenyl)(4-fluoro-3-methylphenyl)methanol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂') | Alkene (=CR₂') | 1-(2-Iodobenzoyl)-2-(substituted-methylene)-4-fluoro-5-methylbenzene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated System (=C(CN)₂) | 2-((2-Iodophenyl)(4-fluoro-3-methylphenyl)methylene)malononitrile |

| Grignard Reaction | Grignard Reagent (R'-MgX) | Tertiary Alcohol (-C(OH)R'-) | 1-(2-Iodophenyl)-1-(4-fluoro-3-methylphenyl)-1-(R')-methanol |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Iodo 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4'-Fluoro-2-iodo-3'-methylbenzophenone.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a singlet in the aliphatic region for the methyl group.

The protons on the 2-iodo-3-methylphenyl ring are expected to be influenced by the electron-withdrawing iodine atom and the electron-donating methyl group. Based on data for similar compounds like 2-iodotoluene, the aromatic protons are anticipated to resonate in the range of δ 7.0-7.8 ppm. chemicalbook.com The proton ortho to the iodine atom is likely to be the most deshielded.

The protons on the 4'-fluorophenyl ring will appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be downfield due to the deshielding effect of the carbonyl. The protons meta to the carbonyl group (H-3' and H-5') will be further influenced by the fluorine atom. Data from 4-fluorobenzoyl chloride suggests these protons would appear in the δ 7.1-8.2 ppm range. chemicalbook.com

The methyl protons (3'-CH₃) are predicted to appear as a sharp singlet at approximately δ 2.4 ppm, a typical chemical shift for a methyl group attached to an aromatic ring. chemicalbook.com

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | t | ~7.5 |

| H-5 | 7.00 - 7.20 | d | ~7.5 |

| H-6 | 7.70 - 7.90 | d | ~7.5 |

| H-2', H-6' | 7.80 - 8.00 | dd | J(H,H) ~8.8, J(H,F) ~5.5 |

| H-3', H-5' | 7.10 - 7.30 | t | J(H,H) = J(H,F) ~8.7 |

| 3-CH₃ | ~2.40 | s | - |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic rings.

The carbonyl carbon (C=O) is anticipated to be the most downfield signal, typically appearing in the range of δ 190-200 ppm for benzophenones. The carbon atom bearing the iodine (C-2) is predicted to have a chemical shift significantly upfield due to the heavy atom effect of iodine, likely around δ 90-100 ppm. The carbon attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and its chemical shift will be influenced by the high electronegativity of fluorine, expected around δ 160-170 ppm. chemicalbook.com The methyl carbon (3-CH₃) should appear at approximately δ 20-25 ppm. The remaining aromatic carbons will resonate in the typical range of δ 120-140 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 194 - 198 |

| C-1 | 138 - 142 |

| C-2 | 92 - 98 |

| C-3 | 140 - 144 |

| C-4 | 128 - 132 |

| C-5 | 126 - 130 |

| C-6 | 135 - 139 |

| C-1' | 132 - 136 |

| C-2', C-6' | 130 - 134 (d, ³JCF ≈ 9 Hz) |

| C-3', C-5' | 115 - 118 (d, ²JCF ≈ 22 Hz) |

| C-4' | 163 - 167 (d, ¹JCF ≈ 250 Hz) |

| 3-CH₃ | 20 - 24 |

¹⁹F NMR spectroscopy is a powerful technique for the analysis of fluorine-containing compounds. In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzoyl group, the chemical shift is typically observed in the range of -105 to -115 ppm relative to CFCl₃. The signal will likely appear as a triplet of doublets due to coupling with the ortho (H-3', H-5') and meta (H-2', H-6') protons.

For complex molecules like this compound, one-dimensional NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR techniques provide additional information to make definitive structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons on both rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons by linking the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The most prominent feature will be the strong absorption band for the carbonyl (C=O) stretching vibration, which for benzophenones typically appears in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings.

Other significant absorptions would include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F bond is expected in the range of 1200-1250 cm⁻¹.

C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Predicted FTIR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1200 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, Raman spectroscopy serves several key applications in structural elucidation. The analysis of its Raman spectrum allows for the identification and characterization of specific functional groups and skeletal vibrations within the molecule.

The most prominent vibrational mode observed for benzophenone (B1666685) and its derivatives is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the 1640-1670 cm⁻¹ region. sci-hub.seresearchgate.net The exact position of this peak can be influenced by the electronic effects of the substituents on the phenyl rings. Other significant vibrational modes that can be identified include:

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration is generally observed in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Vibrations corresponding to the aromatic rings, including C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching modes (typically in the 1400-1600 cm⁻¹ region), provide information about the benzene (B151609) rings.

Ring Breathing Modes: The "Star of David" ring breathing vibration, characteristic of benzene derivatives, is expected around 1000 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1640 - 1670 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong-Medium |

| C-F Stretch | 1000 - 1300 | Medium |

| Aromatic Ring Breathing | ~1000 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two primary types of electronic transitions in the ultraviolet region. brainly.comuzh.ch

π → π* Transition: This is a high-energy transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is associated with the conjugated aromatic system of the two phenyl rings and the carbonyl group. It results in a strong absorption band, typically observed at shorter wavelengths (around 250-280 nm). libretexts.org

n → π* Transition: This is a lower-energy transition where a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen is promoted to an antibonding π* orbital. This transition is orbitally forbidden, resulting in a much weaker absorption band at longer wavelengths, typically in the 330-370 nm range. libretexts.orgbris.ac.uk

The substituents on the benzophenone core (fluoro, iodo, and methyl groups) act as auxochromes and can cause shifts in the absorption maxima (λmax). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), are dependent on the nature of the substituent and its position on the aromatic ring. The presence of halogens and alkyl groups generally results in a slight bathochromic shift of the π → π* and n → π* bands compared to the parent benzophenone molecule. researchgate.net

| Electronic Transition | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) | Orbital Origin |

|---|---|---|---|

| π → π | ~250 - 280 nm | High (>10,000 M⁻¹cm⁻¹) | Aromatic Rings and C=O |

| n → π | ~330 - 370 nm | Low (100-500 M⁻¹cm⁻¹) | Carbonyl Oxygen Lone Pair |

Phosphorescence and Fluorescence Studies

The photophysical properties of benzophenones are dominated by a highly efficient intersystem crossing (ISC) process, which significantly influences their emission characteristics. nih.gov

Fluorescence: Fluorescence is the emission of light from the decay of an excited singlet state (S₁) to the ground state (S₀). In most benzophenone derivatives, fluorescence is typically very weak or non-existent. This is because the rate of intersystem crossing from the S₁ state to the lowest triplet state (T₁) is much faster than the rate of fluorescence. bgsu.edu

Phosphorescence: Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground state (S₀). Because the S₁ → T₁ intersystem crossing is so efficient in benzophenones, the T₁ state becomes highly populated upon photoexcitation. acs.org Consequently, these compounds are known to exhibit strong phosphorescence, usually at low temperatures in a rigid matrix. nih.gov

For this compound, the presence of the iodine atom is expected to dramatically enhance phosphorescence. This is due to the internal heavy-atom effect . aip.orgresearchgate.net The large iodine atom increases spin-orbit coupling, which facilitates the spin-forbidden transitions of both intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀). rsc.orgresearchgate.net Therefore, this compound is predicted to be a highly efficient phosphorescent material with a very low fluorescence quantum yield.

Jablonski Diagram Analysis and Photophysical Parameters

A Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions that can occur between them following the absorption of light. For this compound, the key processes are:

Absorption (Excitation): The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ via n → π* transition or S₂ via π → π* transition).

Internal Conversion (IC): If excited to a higher singlet state like S₂, the molecule rapidly and non-radiatively relaxes to the lowest excited singlet state, S₁.

Intersystem Crossing (ISC): From the S₁ state, the molecule undergoes a highly efficient, non-radiative transition to the lowest excited triplet state (T₁). This process is exceptionally fast in this molecule due to the heavy-atom effect of iodine. bgsu.edu

Fluorescence: A minor pathway involves radiative decay from S₁ back to S₀.

Phosphorescence: The primary emission pathway is the slow, radiative decay from the populated T₁ state back to the S₀ ground state.

Key photophysical parameters quantify the efficiency of these processes. For this compound, the quantum yield of intersystem crossing (ΦISC) is expected to be close to unity, while the fluorescence quantum yield (ΦF) will be very low. The phosphorescence quantum yield (ΦP) and the phosphorescence lifetime (τP) are the most significant emission parameters. The heavy-atom effect not only increases the probability of phosphorescence but also shortens its lifetime compared to non-halogenated benzophenones. researchgate.net

| Parameter | Symbol | Predicted Value | Description |

|---|---|---|---|

| Fluorescence Quantum Yield | ΦF | Very Low (<0.01) | Efficiency of fluorescence emission. |

| Intersystem Crossing Quantum Yield | ΦISC | High (~1.0) | Efficiency of S₁ to T₁ conversion. |

| Phosphorescence Quantum Yield | ΦP | High | Efficiency of phosphorescence emission. |

| Phosphorescence Lifetime | τP | Milliseconds (ms) | Average duration of the phosphorescent state. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). docbrown.info

For this compound, the molecular formula is C₁₄H₁₀FIO. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹²⁷I = 126.904473, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Exact Mass: 367.9764 g/mol

An experimental HRMS measurement yielding a mass value that matches this theoretical value to within a few parts per million (ppm) provides definitive evidence for the elemental composition C₁₄H₁₀FIO. researchgate.netnih.gov

Furthermore, the isotopic pattern observed in the mass spectrum provides additional confirmation. Iodine is monoisotopic (100% ¹²⁷I), as is fluorine (100% ¹⁹F). orgchemboulder.comdocbrown.info Therefore, the molecular ion (M⁺) peak will be a single, sharp peak, and there will be no M+2 peak arising from halogen isotopes, which simplifies the spectrum compared to chloro- or bromo-substituted compounds. The presence of the M+1 peak, resulting from the natural abundance of ¹³C, will also be observed with an intensity consistent with a 14-carbon formula. This combination of highly accurate mass and a predictable isotopic pattern makes HRMS a definitive tool for molecular formula confirmation. nih.gov

Computational and Theoretical Investigations of 4 Fluoro 2 Iodo 3 Methylbenzophenone

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its geometry and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach for optimizing molecular geometries and determining the relative stabilities of different isomers or conformers. nih.gov In a typical DFT study of 4'-Fluoro-2-iodo-3'-methylbenzophenone, the goal would be to find the lowest energy arrangement of its atoms in three-dimensional space.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find a structure where the forces on all atoms are minimized. This optimized geometry corresponds to a stable point on the potential energy surface. Calculations are often performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which defines the set of mathematical functions used to describe the atomic orbitals. karazin.ua

The final output provides precise data on bond lengths, bond angles, and dihedral angles. The stability of the molecule is indicated by its total electronic energy; a lower energy value signifies a more stable structure.

Hypothetical Optimized Geometrical Parameters

Below is an interactive table representing the type of data that would be generated from a DFT geometry optimization for the key structural features of the molecule.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C=O (Carbonyl) | 1.22 Å |

| C-I (Carbon-Iodine) | 2.10 Å | |

| C-F (Carbon-Fluorine) | 1.36 Å | |

| Bond Angle | Phenyl-C(O)-Phenyl | 121.5° |

| I-C-C | 119.8° | |

| Dihedral Angle | I-C-C-C (Iodo-Phenyl Ring) | 179.5° |

| F-C-C-C (Fluoro-Phenyl Ring) | -178.9° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov These orbitals are critical for understanding a molecule's chemical reactivity and its electronic properties. researchgate.net

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. nih.gov A small energy gap implies that the molecule can be easily excited, making it more reactive and more polarizable. nih.gov Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. nih.gov This analysis helps predict how the molecule will interact with other chemical species. scholarsresearchlibrary.com

Illustrative Frontier Orbital Energy Data

This table presents a hypothetical example of FMO analysis results.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.54 | Represents electron-donating capability |

| LUMO Energy | -1.89 | Represents electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Suggests high chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored based on its electrostatic potential value:

Red: Indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles. These areas are often found around electronegative atoms like oxygen or fluorine.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to attack by nucleophiles. These areas are typically located around electropositive atoms like hydrogen.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the fluorine atom, marking them as sites for electrophilic interaction. Positive potential (blue) might be observed on the hydrogen atoms of the methyl group and the phenyl rings.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and its interactions with the surrounding environment over time.

Conformational analysis involves identifying the different spatial arrangements, or conformers, of a molecule that can be interconverted through the rotation of single bonds. rsc.orgresearchgate.net For this compound, significant conformational freedom exists around the single bonds connecting the central carbonyl carbon to the two phenyl rings.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. raineslab.comnih.gov Plotting the energy as a function of the dihedral angles creates a potential energy landscape. The low points (valleys) on this landscape correspond to stable, low-energy conformers, while the high points (hills) represent high-energy transition states between them. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers required for it to switch between these shapes.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. scholarsresearchlibrary.com Computational models can simulate these effects by placing the molecule in a virtual "box" of solvent molecules (explicit solvent model) or by representing the solvent as a continuous medium with a specific dielectric constant (implicit solvent model).

These simulations can predict how intermolecular forces, such as dipole-dipole interactions or van der Waals forces, affect the molecule's properties. For instance, a polar solvent might stabilize a more polar conformer of this compound over a less polar one. raineslab.com By understanding these interactions, researchers can predict solubility, aggregation behavior, and how the reaction environment might influence the molecule's chemical reactivity.

Structure-Reactivity and Structure-Property Relationship Studies

The exploration of structure-reactivity and structure-property relationships provides critical insights into the behavior of chemical compounds. For this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and theoretical spectroscopic predictions offer a powerful lens through which to understand its molecular characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its distinct structural features might influence its activity.

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, key descriptors would include:

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the number of bonds, rings, and branches.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative fluorine and iodine atoms, as well as the electron-donating methyl group, would significantly impact these descriptors.

Steric Descriptors: These pertain to the three-dimensional arrangement of the atoms, such as molecular volume and surface area. The bulky iodine atom at the ortho position of one phenyl ring and the methyl group on the other create specific steric hindrance that would be a crucial parameter in any QSAR model.

A hypothetical QSAR study on a series of benzophenone (B1666685) derivatives including this compound would likely reveal the contributions of the fluoro, iodo, and methyl substituents to a particular biological activity. For instance, the lipophilicity, influenced by the halogen and methyl groups, could be a significant factor in membrane permeability.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor Example | Predicted Influence of Substituents |

| Electronic | Dipole Moment | The electronegative fluorine and iodine atoms will create a significant dipole moment, influencing interactions with polar receptors. |

| Steric | Molecular Volume | The bulky iodine atom increases the overall molecular volume, which can affect binding to specific protein pockets. |

| Topological | Wiener Index | This index, related to the branching of the molecule, would be influenced by the positions of the substituents on the phenyl rings. |

| Physicochemical | LogP (Lipophilicity) | The presence of the halogen and methyl groups is expected to increase the lipophilicity of the compound, impacting its solubility and transport properties. |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the fluorine and iodine atoms would cause downfield shifts for nearby protons and carbons, while the electron-donating methyl group would lead to upfield shifts.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Proton Position | Predicted Chemical Shift (ppm) | Rationale |

| H ortho to Iodo | ~7.8 | Deshielded due to the proximity of the electron-withdrawing iodine atom. |

| H ortho to Fluoro | ~7.2 | Deshielded by the electronegative fluorine atom. |

| Methyl Protons | ~2.4 | Shielded due to the electron-donating nature of the methyl group. |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include:

C=O Stretch: A strong absorption band is expected around 1660-1680 cm⁻¹, characteristic of the benzophenone carbonyl group.

C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ would be indicative of the carbon-fluorine bond.

C-I Stretch: A weaker absorption is predicted at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H Stretches: These would appear above 3000 cm⁻¹.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model reaction pathways and characterize the transition states of chemical reactions involving this compound. This provides valuable insights into reaction mechanisms and kinetics.

For instance, the reduction of the carbonyl group in this compound to form the corresponding alcohol could be modeled. DFT calculations could be used to map the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products.

Transition State Modeling: The transition state is the highest energy point along the reaction coordinate. Computational modeling can determine the geometry and energy of the transition state. For the reduction of the carbonyl group, the transition state would likely involve the approach of a hydride reagent to the carbonyl carbon. The steric hindrance caused by the ortho-iodo substituent would be expected to influence the trajectory of this approach and thus the activation energy of the reaction.

Table 3: Calculated Parameters for a Hypothetical Reaction Pathway of this compound

| Parameter | Description | Predicted Value (Illustrative) | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Moderate to High | The steric bulk of the ortho-iodo group may increase the activation energy for nucleophilic attack at the carbonyl carbon. |

| Reaction Enthalpy (ΔH) | The overall change in heat content during the reaction. | Exothermic | The reduction of a carbonyl group is typically an energetically favorable process. |

| Transition State Geometry | The three-dimensional arrangement of atoms at the highest energy point of the reaction pathway. | Non-planar arrangement around the carbonyl carbon as the hydride approaches. | Understanding the transition state geometry is key to explaining the stereoselectivity of the reaction. |

By performing these computational investigations, a detailed understanding of the chemical behavior of this compound can be achieved, guiding further experimental studies and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.